(1-(sec-Butyl)piperidin-4-yl)methanamine

Description

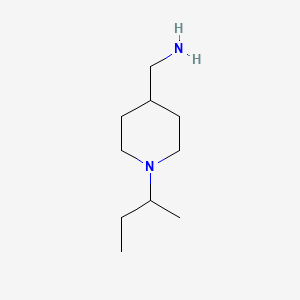

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1-butan-2-ylpiperidin-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2/c1-3-9(2)12-6-4-10(8-11)5-7-12/h9-10H,3-8,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOAYQUZBFYOMBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1CCC(CC1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10734283 | |

| Record name | 1-[1-(Butan-2-yl)piperidin-4-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10734283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1247409-53-5 | |

| Record name | 1-[1-(Butan-2-yl)piperidin-4-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10734283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Piperidine Scaffolds in Organic Synthesis and Heterocyclic Chemistry Research

The piperidine (B6355638) ring, a six-membered heterocycle containing a nitrogen atom, is one of the most ubiquitous structural units in chemical and pharmaceutical sciences. nih.gov Its prevalence stems from a combination of favorable chemical and physical properties. Piperidine-containing compounds are fundamental building blocks in drug design, present in numerous classes of pharmaceuticals and naturally occurring alkaloids. nih.gov The significance of these scaffolds can be attributed to several key factors:

Structural Versatility: The sp3-hybridized state of the carbon and nitrogen atoms in the piperidine ring provides a three-dimensional, non-planar structure. This "3D shape" is a crucial feature that allows for the creation of additional protein-ligand interactions often inaccessible to flat, aromatic rings. lifechemicals.com

Physicochemical Modulation: The incorporation of a piperidine scaffold into a molecule can effectively modulate its physicochemical properties, such as solubility and lipophilicity. thieme-connect.comresearchgate.netcolab.ws These modifications are critical for optimizing a compound's behavior in biological systems.

Synthetic Accessibility: Over decades of research, chemists have developed a vast array of synthetic methods for creating and functionalizing the piperidine ring. nih.gov Common routes include the hydrogenation or reduction of corresponding pyridine (B92270) precursors, as well as various intra- and intermolecular cyclization reactions. nih.gov This robust synthetic toolbox facilitates the creation of diverse libraries of piperidine derivatives for research purposes.

Biological Relevance: The piperidine moiety is a core component of many biologically active compounds, including natural products like piperine (B192125) (from black pepper) and synthetic pharmaceuticals. nih.govlifechemicals.com Its ability to interact with biological targets has made it a privileged scaffold in medicinal chemistry. thieme-connect.comresearchgate.netcolab.ws

Contextualization of the 1 Sec Butyl Piperidin 4 Yl Methanamine Structure Within Piperidine Chemistry

The structure of (1-(sec-Butyl)piperidin-4-yl)methanamine is characterized by two key substitutions on the piperidine (B6355638) core: a sec-butyl group attached to the nitrogen atom (position 1) and a methanamine (aminomethyl) group at position 4.

The piperidine ring itself serves as the central scaffold, providing a defined three-dimensional geometry. The substitution pattern is crucial. The 1,4-disubstitution pattern is a common motif explored in chemical research. researchgate.net

The N-alkylation with a sec-butyl group is a significant feature. The nature of the substituent on the piperidine nitrogen heavily influences the molecule's steric and electronic properties. The sec-butyl group, a branched alkyl chain, introduces a specific spatial arrangement that can affect how the molecule binds to other chemical entities or surfaces.

The 4-(aminomethyl) group is another defining characteristic. This functional group consists of a primary amine attached to a methylene (B1212753) bridge (-CH2-). The presence of a primary amine introduces a basic and nucleophilic center, making it a key site for further chemical reactions or interactions. The 4-(aminomethyl)piperidine (B1205859) core is a recognized building block in the synthesis of more complex molecules. chemicalbook.com For instance, it can be used to prepare Schiff bases or as a linker in the creation of dendrimers. chemicalbook.com The combination of the N-substituent and the C-4 substituent creates a specific derivative within the broader class of 4-aminomethylpiperidines. sigmaaldrich.com

Application of 1 Sec Butyl Piperidin 4 Yl Methanamine As a Synthetic Intermediate and Building Block

Utilization in the Construction of Complex Organic Molecules

There is currently no available scientific literature or patent data that demonstrates the specific use of (1-(sec-Butyl)piperidin-4-yl)methanamine as a starting material or intermediate in the synthesis of complex organic molecules. While its structural features—a secondary amine on the piperidine (B6355638) ring and a primary aminomethyl group—theoretically permit a range of chemical transformations, no documented examples of such applications exist in peer-reviewed research.

Role in Scaffold Diversity Generation and Exploration of Chemical Space

The concept of using substituted piperidines to generate scaffold diversity is a well-established strategy in medicinal chemistry for exploring chemical space. However, there are no published studies that specifically employ this compound for this purpose. Its potential as a building block in combinatorial chemistry is recognized by its inclusion in the catalogs of some chemical suppliers, but concrete examples of its incorporation into diverse molecular scaffolds are not documented in the scientific literature.

Precursor in Multistep Organic Synthesis Pathways

An extensive search of chemical databases and research articles does not yield any instances of this compound being utilized as a precursor in multistep organic synthesis pathways to afford more complex target molecules. While its functional groups suggest it could be a valuable precursor, no synthetic routes detailing its transformation have been published.

Contributions to Libraries of Diverse Chemical Entities

Chemical suppliers list this compound as a building block, implying its potential for inclusion in the synthesis of chemical libraries. However, there is no documented evidence in the scientific literature or patent landscape of any specific chemical library that has been constructed using this compound. Therefore, its tangible contributions to the generation of diverse chemical entities for screening and drug discovery remain undocumented.

Computational Studies and Theoretical Investigations of 1 Sec Butyl Piperidin 4 Yl Methanamine

Conformational Analysis of the Piperidine (B6355638) Ring and sec-Butyl Substituent

The conformational flexibility of the piperidine ring and its substituents is a critical determinant of a molecule's biological activity. For (1-(sec-Butyl)piperidin-4-yl)methanamine, the six-membered piperidine ring is expected to predominantly adopt a chair conformation to minimize steric strain. However, the presence of substituents at the N1 and C4 positions introduces a dynamic equilibrium of different conformational isomers.

Table 1: Predicted Relative Energies of this compound Conformers

| Conformer | N-sec-Butyl Position | 4-(Aminomethyl) Position | Predicted Relative Energy (kcal/mol) | Predicted Population (%) |

| trans (e,e) | Equatorial | Equatorial | 0.00 | >95 |

| cis (e,a) | Equatorial | Axial | 1.5 - 2.5 | <5 |

| trans (a,a) | Axial | Axial | > 4.0 | <<1 |

| cis (a,e) | Axial | Equatorial | > 4.0 | <<1 |

| Note: This table presents hypothetical data based on conformational analysis of similar substituted piperidines. |

Furthermore, the piperidine ring can undergo ring inversion, leading to a twist-boat conformation. While the chair conformation is thermodynamically more stable, the twist-boat form can be relevant in binding to biological targets, as it may be stabilized by interactions within a protein's binding pocket. acs.org

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of this compound. nih.govmdpi.com These calculations can determine key electronic parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity.

For this compound, the lone pair of electrons on the two nitrogen atoms are expected to be the primary contributors to the HOMO. The primary amine of the aminomethyl group is generally more basic and nucleophilic than the tertiary amine of the piperidine ring. Therefore, the HOMO is likely to be localized on the aminomethyl nitrogen. The LUMO is anticipated to be distributed across the sigma anti-bonding orbitals of the molecule.

DFT calculations on similar piperidine derivatives have been used to successfully predict their electronic properties and reactivity. researchgate.net By analogy, we can predict the likely electronic parameters for this compound.

Table 2: Predicted Electronic Properties of this compound from DFT Calculations

| Parameter | Predicted Value (eV) | Implication |

| HOMO Energy | -6.5 to -5.5 | Electron-donating ability, site of oxidation |

| LUMO Energy | 1.5 to 2.5 | Electron-accepting ability, site of reduction |

| HOMO-LUMO Gap | 7.0 to 9.0 | High chemical stability |

| Dipole Moment | 1.5 to 2.5 D | Moderate polarity |

| Note: This table presents hypothetical data based on DFT calculations of analogous piperidine-containing molecules. |

These calculations can also generate an electrostatic potential map, which visualizes the electron density distribution and helps identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this compound, the nitrogen atoms would be the most electron-rich regions, indicating their potential to act as hydrogen bond acceptors.

Molecular Modeling Approaches for Investigating Molecular Interactions and Binding Potential

Molecular modeling techniques, including molecular docking and molecular dynamics (MD) simulations, are crucial for exploring how this compound might interact with biological macromolecules such as proteins and enzymes. nih.govnih.gov These methods are fundamental in structure-based drug design.

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This allows for the identification of key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to binding affinity. For this compound, the primary amine and the tertiary amine can act as hydrogen bond donors and acceptors, respectively. The sec-butyl group and the piperidine ring provide hydrophobic character, which can engage with nonpolar pockets in a binding site.

Following docking, molecular dynamics simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. youtube.com MD simulations provide insights into the stability of the binding pose, the flexibility of the ligand and protein, and the energetics of the interaction. acs.org This can reveal conformational changes upon binding and help to refine the understanding of the binding mode. Studies on other piperidine-based ligands have successfully used these methods to elucidate their binding mechanisms. nih.gov

Table 3: Hypothetical Molecular Docking Results for this compound with a Generic Kinase Target

| Interaction Type | Interacting Residue (Hypothetical) | Ligand Moiety Involved | Predicted Contribution to Binding |

| Hydrogen Bond | Asp180 | Aminomethyl group (NH2) | Strong |

| Hydrogen Bond | Glu120 | Piperidine Nitrogen | Moderate |

| Hydrophobic Interaction | Leu75, Val83 | sec-Butyl group | Strong |

| Hydrophobic Interaction | Ile150 | Piperidine ring | Moderate |

| Note: This table presents hypothetical data to illustrate the potential binding interactions of the molecule. |

Computational Design Principles for this compound-based Scaffolds

The piperidine ring is a highly privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. nih.govarizona.edu Computational methods are pivotal in guiding the design of new molecules based on the this compound scaffold to optimize desired properties.

One key strategy is fragment-based drug discovery, where the scaffold can be elaborated with different functional groups to enhance binding affinity and selectivity for a specific target. rsc.org Computational tools can be used to virtually screen libraries of fragments that can be attached to the aminomethyl group or by modifying the sec-butyl substituent.

Quantitative Structure-Activity Relationship (QSAR) studies can also be employed to build mathematical models that correlate the structural features of a series of related compounds with their biological activity. nih.govresearchgate.net By analyzing a set of analogues of this compound, a QSAR model could identify which physicochemical properties (e.g., lipophilicity, electronic properties, steric factors) are most important for activity. This knowledge can then guide the design of new, more potent compounds.

The principles of "three-dimensional fragment-based design" are particularly relevant, as the non-planar nature of the piperidine scaffold allows for the exploration of three-dimensional chemical space, which can lead to improved target engagement and better drug-like properties. thieme-connect.com Computational analysis of the shape and vector space of the this compound scaffold can inform the rational design of new chemical entities. acs.org

Advanced Analytical Methodologies for Research on 1 Sec Butyl Piperidin 4 Yl Methanamine

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of (1-(sec-Butyl)piperidin-4-yl)methanamine. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal detailed information about their atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for the structural confirmation of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit characteristic signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electronic environment of each proton. For instance, protons on the carbon adjacent to the nitrogen atoms would be deshielded and appear at a lower field. openstax.org The sec-butyl group would show a characteristic pattern, including a triplet for the methyl group and a multiplet for the methine proton.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Carbons bonded to the nitrogen atoms are expected to be deshielded and resonate at a lower field compared to other aliphatic carbons. wikipedia.org The piperidine (B6355638) ring carbons and the sec-butyl carbons would each give distinct signals, allowing for a complete carbon skeleton map.

Predicted NMR Data for this compound:

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Protons | ~ 0.8-1.0 | t | 3H | -CH₂CH₃ (sec-Butyl) |

| Protons | ~ 0.9-1.1 | d | 3H | -CH(CH₃ )CH₂CH₃ (sec-Butyl) |

| Protons | ~ 1.1-1.8 | m | 5H | Piperidine ring protons (C2-H, C3-H, C4-H, C5-H) |

| Protons | ~ 1.9-2.2 | m | 2H | Piperidine ring protons (C2-H, C6-H) |

| Protons | ~ 2.4-2.6 | m | 1H | -CH (CH₃)CH₂CH₃ (sec-Butyl) |

| Protons | ~ 2.6-2.8 | d | 2H | -CH₂NH₂ |

| Protons | ~ 2.8-3.1 | m | 2H | Piperidine ring protons (C2-H, C6-H) |

| Protons | ~ 1.2 (broad s) | s | 2H | -NH₂ |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |

| Carbon | ~ 10-15 | -CH₂CH₃ (sec-Butyl) |

| Carbon | ~ 18-25 | -CH(CH₃ )CH₂CH₃ (sec-Butyl) |

| Carbon | ~ 28-35 | -CH₂ CH₃ (sec-Butyl) |

| Carbon | ~ 30-38 | C3, C5 (Piperidine) |

| Carbon | ~ 40-48 | C4 (Piperidine) |

| Carbon | ~ 45-55 | -CH₂ NH₂ |

| Carbon | ~ 50-60 | C2, C6 (Piperidine) |

| Carbon | ~ 58-68 | -CH (CH₃)CH₂CH₃ (sec-Butyl) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns. For this compound, MS analysis would confirm its molecular weight and provide insights into its connectivity.

The molecular ion peak (M+) in the mass spectrum would correspond to the molecular weight of the compound. In the case of amines, this peak is typically an odd number. libretexts.org Common fragmentation patterns for cyclic amines like piperidines involve α-cleavage, which is the breaking of the carbon-carbon bond adjacent to the nitrogen atom. openstax.orgmiamioh.edu This leads to the formation of stable, nitrogen-containing cations. The loss of the sec-butyl group or fragments from the piperidine ring would result in characteristic daughter ions, aiding in the structural confirmation. nih.govscielo.br

Predicted Mass Spectrometry Data for this compound:

| Analysis | Predicted Value | Interpretation |

| Molecular Formula | C₁₀H₂₂N₂ | |

| Molecular Weight | 170.30 g/mol | |

| [M+H]⁺ (m/z) | 171.18 | Protonated molecular ion |

| Major Fragments (m/z) | 156, 142, 114, 98, 84, 57 | Fragmentation corresponding to loss of CH₃, C₂H₅, C₄H₉ (sec-butyl), aminomethyl group, etc. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands for the N-H bonds of the primary amine and the C-N bonds.

The primary amine (-NH₂) group would show two distinct stretching vibrations in the region of 3300-3500 cm⁻¹. orgchemboulder.com The N-H bending vibration for a primary amine is typically observed around 1580-1650 cm⁻¹. orgchemboulder.com The C-N stretching vibrations for aliphatic amines appear in the 1020-1250 cm⁻¹ region. orgchemboulder.com The presence of the sec-butyl group and the piperidine ring would contribute to the C-H stretching and bending vibrations in the spectrum. The absence of certain bands, such as a carbonyl (C=O) stretch, would also be informative. cdnsciencepub.comcdnsciencepub.comresearchgate.net

Predicted Infrared (IR) Spectroscopy Data for this compound:

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Functional Group |

| N-H Stretch | 3300 - 3500 (two bands) | Primary Amine (-NH₂) |

| C-H Stretch | 2850 - 3000 | Aliphatic (Piperidine, sec-Butyl) |

| N-H Bend (Scissoring) | 1580 - 1650 | Primary Amine (-NH₂) |

| C-H Bend | 1370 - 1470 | Aliphatic |

| C-N Stretch | 1020 - 1250 | Aliphatic Amine |

| N-H Wag | 665 - 910 | Primary and Secondary Amines |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are fundamental for separating the components of a mixture, thereby enabling the purity assessment and isolation of this compound.

High-Performance Liquid Chromatography (HPLC), including Chiral HPLC for Stereoisomers

High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique widely used for the analysis and purification of chemical compounds. For a non-chromophoric compound like this compound, derivatization with a UV-active agent or the use of a universal detector like an Evaporative Light Scattering Detector (ELSD) would be necessary. researchgate.net A reversed-phase C18 column is commonly employed for the separation of piperidine derivatives. nih.govnih.govflorajournal.com

Chiral HPLC: The presence of a stereocenter in the sec-butyl group means that this compound exists as a pair of enantiomers. Chiral HPLC is essential for the separation and quantification of these stereoisomers. This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. scas.co.jpyakhak.orgnih.govchiralpedia.comyoutube.com

Typical HPLC and Chiral HPLC Conditions:

| Parameter | Conventional HPLC (Reversed-Phase) | Chiral HPLC |

| Column | C18, 5 µm, 4.6 x 150 mm | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Acetonitrile (B52724)/Water with 0.1% Trifluoroacetic Acid (TFA) | Hexane/Isopropanol with a modifier (e.g., Diethylamine) |

| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min |

| Detection | ELSD or UV (after derivatization) | UV (if derivatized) or Polarimeter |

| Temperature | Ambient or controlled (e.g., 30 °C) | Ambient or controlled |

Gas Chromatography (GC) and Thin-Layer Chromatography (TLC)

Gas Chromatography (GC): GC is a powerful technique for separating and analyzing volatile compounds. For a compound like this compound, GC analysis would likely require derivatization to increase its volatility and improve peak shape. The separation is achieved on a capillary column, and detection is often performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS). unodc.orgresearchgate.netgoogle.comrsc.org

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive method for monitoring reaction progress, identifying compounds, and determining purity. The compound is spotted on a TLC plate coated with an adsorbent (e.g., silica (B1680970) gel), and a solvent system is used to develop the plate. Visualization can be achieved using a variety of staining agents that react with amines, such as ninhydrin (B49086) or p-anisaldehyde, as the compound itself is not UV active. researchgate.netrsc.orgfiu.edusilicycle.com The retention factor (Rf) value is a characteristic property of the compound under specific TLC conditions.

Typical GC and TLC Parameters:

| Technique | Parameter | Typical Conditions |

| Gas Chromatography (GC) | Column | Capillary column (e.g., DB-5ms) |

| Carrier Gas | Helium or Nitrogen | |

| Injector Temperature | 250 °C | |

| Detector | FID or MS | |

| Oven Program | Temperature gradient (e.g., 100 °C to 280 °C) | |

| Thin-Layer Chromatography (TLC) | Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | Dichloromethane/Methanol/Ammonia (e.g., 90:9:1) | |

| Visualization | Ninhydrin or p-Anisaldehyde stain and heat | |

| Expected Rf | ~ 0.3 - 0.5 |

Crystallographic Analysis for Solid-State Structure Determination

Crystallographic analysis, particularly single-crystal X-ray diffraction, stands as the definitive method for elucidating the precise three-dimensional atomic arrangement of a compound in its solid state. This technique provides comprehensive information on molecular geometry, conformational preferences, and intermolecular interactions, which are crucial for understanding the structure-property relationships of molecules like this compound. mdpi.com While specific crystallographic data for this compound is not publicly available, the principles of the analysis can be understood through studies of related piperidine derivatives. researchgate.netresearchgate.net

The process begins with the growth of a high-quality single crystal of the target compound. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, researchers can calculate the electron density map of the molecule and from that, determine the precise coordinates of each atom. iucr.orgmdpi.com

For N-substituted piperidines, crystallographic analysis reveals critical structural details. The piperidine ring typically adopts a chair conformation, which is its most stable form. nih.govresearchgate.net However, the nature and orientation of substituents on both the nitrogen atom and the ring carbons can introduce steric and electronic effects that may lead to conformational distortions, such as a twist-boat conformation. researchgate.netnih.gov X-ray analysis provides exact bond lengths, bond angles, and torsion angles, which quantitatively describe these features. For instance, analysis of N-substituted 2,6-diphenylpiperidine derivatives has shown how different substituents on the nitrogen atom can regulate the conformational flexibility of the piperidine ring. researchgate.net

The key parameters obtained from a crystallographic study are summarized in a crystallographic data table. While a specific table for this compound cannot be presented, the following interactive table for a representative N-substituted piperidine derivative, phenyl(3-methyl-2,6-diphenylpiperidin-1-yl)methanone, illustrates the type of detailed information generated. researchgate.net

| Parameter | Value | Description |

|---|---|---|

| Chemical Formula | C23H25NO | The elemental composition of the molecule. |

| Formula Weight | 355.46 | The mass of one mole of the compound. |

| Crystal System | Triclinic | The crystal system describes the symmetry of the unit cell. |

| Space Group | P-1 | The space group provides a detailed description of the symmetry of the crystal. |

| a (Å) | 8.2543(7) | The dimensions of the unit cell. |

| b (Å) | 10.5543(8) | |

| c (Å) | 12.6184(6) | |

| α (°) | 77.901(7) | The angles of the unit cell. |

| β (°) | 71.270(2) | |

| γ (°) | 70.390(5) | |

| Volume (ų) | 974.3(1) | The volume of the unit cell. |

| Z | 2 | The number of molecules in the unit cell. |

| Calculated Density (Mg/m³) | 1.212 | The theoretical density of the crystal. |

Illustrative crystallographic data for Phenyl(3-methyl-2,6-diphenylpiperidin-1-yl)methanone. researchgate.net This data is provided as an example of the information obtained from a single-crystal X-ray diffraction study.

Future Research Trajectories for 1 Sec Butyl Piperidin 4 Yl Methanamine

Development of Novel and Sustainable Synthetic Methodologies

The development of new, efficient, and environmentally benign methods for constructing piperidine (B6355638) rings is a primary objective in modern organic chemistry. nih.gov Traditional methods often rely on harsh conditions and expensive metal catalysts. nih.gov Future research is focused on overcoming these limitations through innovative strategies.

One promising avenue is the use of biocatalysis, employing enzymes like lipase (B570770) to catalyze reactions under mild conditions. rsc.org For instance, researchers have successfully used immobilized Candida antarctica lipase B (CALB) for the multicomponent synthesis of piperidine derivatives, offering high yields and the potential for catalyst reuse. rsc.org Another sustainable approach is the adoption of green chemistry principles, such as performing reactions without solvents, which has been demonstrated in the synthesis of thiophene-based piperidine compounds. acgpubs.org

Furthermore, chemists are developing novel synthetic sequences that reduce the number of steps required. A recently unveiled modular strategy combines biocatalytic carbon-hydrogen oxidation with nickel-electrocatalyzed radical cross-coupling, which simplifies the creation of complex piperidines and lessens the dependence on costly precious metals like palladium. news-medical.net One-pot reactions that integrate multiple steps, such as amide activation, reduction, and intramolecular nucleophilic substitution, also represent a significant advance, providing convenient access to a variety of N-substituted piperidines without the need for metal catalysts. researchgate.net These methods collectively point towards a future where the synthesis of molecules like (1-(sec-Butyl)piperidin-4-yl)methanamine is more cost-effective, efficient, and environmentally friendly.

Table 1: Comparison of Modern Synthetic Strategies for Piperidine Derivatives

| Synthetic Strategy | Key Features | Advantages |

|---|---|---|

| Biocatalysis | Use of enzymes (e.g., lipase) as catalysts. | Mild reaction conditions, high yields, reusability of catalyst. rsc.org |

| Green Chemistry | Solvent-free reaction conditions. | Reduced environmental impact, simplified purification. acgpubs.org |

| Modular Synthesis | Combination of C-H oxidation and radical cross-coupling. | Fewer synthetic steps, reduced reliance on precious metals. news-medical.net |

| One-Pot Reactions | Integration of multiple reaction steps in a single vessel. | Increased efficiency, mild conditions, metal-free options. researchgate.net |

Exploration of Undiscovered Reactivity Patterns

Beyond improving synthetic access, a significant area of future research involves uncovering new ways to chemically modify the piperidine scaffold. This exploration of novel reactivity can lead to the creation of highly functionalized derivatives with unique properties. A key challenge is the development of methods to directly and selectively functionalize the piperidine ring. researchgate.net

One advanced strategy is the dearomative functionalization of pyridines. This approach transforms flat, aromatic pyridine (B92270) rings into three-dimensional, highly substituted piperidine structures in a controlled manner. researchgate.net Such methods are critical for moving beyond "flatland" and accessing more complex and medicinally relevant chemical space. researchgate.net Another area of intense investigation is radical-mediated cyclization. For example, cobalt(II) catalysis can be used for the intramolecular cyclization of linear amino-aldehydes to produce various piperidines. nih.gov

Inspired by nature, biosynthesis-inspired strategies are also being developed. For instance, a three-component Mannich reaction that mimics the biosynthetic pathway of piperidine alkaloids allows for the assembly of multi-substituted chiral piperidines from simple precursors. rsc.org These advanced reactions provide powerful tools for creating diverse libraries of complex piperidine-containing molecules, which could be applied to generate novel analogs of this compound with potentially new biological activities.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic chemistry with automated platforms, particularly flow chemistry, is revolutionizing the production of complex molecules. acs.org Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch chemistry, including enhanced safety, scalability, and reaction speed. acs.orgresearchgate.net

A practical continuous flow protocol has been developed for the rapid synthesis of functionalized piperidines, achieving high yields and diastereoselectivities within minutes. acs.orgorganic-chemistry.org This technology allows for a high-performance scale-up, making it suitable for producing drug precursors efficiently. acs.org Electroreductive cyclization in a flow microreactor is another example, where the large surface-area-to-volume ratio of the reactor enhances the efficiency of the reduction process, leading to good yields on a preparative scale. researchgate.net

These automated systems can be designed to run multiple steps sequentially. For example, a multi-step synthesis of an alkaloid was achieved using a microfluidic system that passed the reactant solution through a series of columns containing immobilized reagents and catalysts. unimi.it Applying such automated and flow-based platforms to the synthesis of this compound and its derivatives would dramatically accelerate the discovery-to-production pipeline, enabling rapid synthesis and screening of new compounds.

Advanced Computational Studies for Predictive Chemical Design

Computational chemistry has become an indispensable tool in modern drug discovery, allowing researchers to predict the properties of molecules and design new ones in silico before committing to laboratory synthesis. clinmedkaz.org For piperidine derivatives, computational studies are crucial for understanding structure-activity relationships (SAR) and designing compounds with specific biological targets.

Quantitative Structure-Activity Relationship (QSAR) modeling is a key technique used to correlate the chemical structure of compounds with their biological activity. researchgate.netnih.gov By developing robust QSAR models for a series of piperidine derivatives, researchers can predict the activity of new, unsynthesized compounds and prioritize the most promising candidates for synthesis. researchgate.netresearchgate.net These models are validated internally and externally to ensure their predictive power. nih.gov

Molecular docking and molecular dynamics (MD) simulations provide deeper insights into how a molecule like this compound might bind to a specific protein target. nih.govmdpi.com Docking studies can predict the binding pose of a ligand in a protein's active site, while MD simulations reveal the stability of these interactions over time. nih.govmdpi.com These computational tools enable a structure-based drug design approach, where new derivatives are rationally designed to improve binding affinity and selectivity for a target protein, ultimately leading to the creation of more effective and targeted therapeutic agents. clinmedkaz.orgresearchgate.net

Table 2: Computational Techniques in Piperidine Drug Design

| Technique | Purpose | Application Example |

|---|---|---|

| QSAR Modeling | Predict biological activity based on chemical structure. | Developing models to predict the inhibitory activity of furan-pyrazole piperidines. researchgate.netnih.gov |

| Molecular Docking | Predict the preferred binding orientation of a ligand to a protein target. | Analyzing the binding mode of piperidine-based ligands to the Sigma 1 Receptor (S1R). nih.gov |

| Molecular Dynamics | Simulate the movement and interaction of atoms and molecules over time. | Assessing the stability of a ligand-protein complex and identifying key interactions. nih.govmdpi.com |

| In Silico Screening | Virtually screen large libraries of compounds against a biological target. | Identifying potential protein targets and biological activities for new piperidine derivatives. clinmedkaz.org |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of (1-(sec-Butyl)piperidin-4-yl)methanamine derivatives?

- Methodology :

- Protection/Deprotection Strategies : Use tert-butyl carbamate (Boc) protection for the primary amine to prevent side reactions during alkylation or coupling steps. Deprotection with TFA in DCM (e.g., 2 h at 25°C) preserves structural integrity .

- Catalytic Hydrogenation : For reductive amination or nitro-group reduction, employ Raney Nickel under H₂ (20 psi) in MeOH/NH₄OH, achieving >60% yield in similar piperidine derivatives .

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, as shown in peptide coupling reactions .

Q. Which analytical techniques are critical for validating the structure of this compound?

- Methodology :

- ¹H/¹³C NMR : Compare chemical shifts of the piperidine ring (δ ~1.0–3.5 ppm for CH₂ groups) and sec-butyl substituent (δ ~0.8–1.5 ppm for CH₃) to published spectra of analogous compounds .

- HRMS : Confirm molecular weight (e.g., C₁₀H₂₂N₂: calculated [M+H]⁺ = 171.186) with deviations <2 ppm .

- HPLC Purity Analysis : Use C18 columns with methanol/buffer mobile phases (pH 4.6) to assess purity >95% .

Q. How should solubility challenges be addressed during in vitro assays?

- Methodology :

- Co-solvents : Use DMSO for stock solutions (≥8.95 mg/mL solubility in DMSO for similar amines) and dilute in assay buffers containing ≤1% DMSO to avoid cytotoxicity .

- Salt Formation : Hydrochloride salts (e.g., 1-[4-methylpiperidin-4-yl]methanamine HCl) improve aqueous solubility for pharmacokinetic studies .

Advanced Research Questions

Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting β-catenin agonism?

- Methodology :

- Substituent Variation : Replace the sec-butyl group with bulkier alkyl chains (e.g., isopropylcyclohexyl) to evaluate steric effects on receptor binding, as demonstrated in β-catenin agonists .

- Bioisosteric Replacement : Substitute the piperidine ring with azepane or morpholine cores to assess conformational flexibility .

- In Vivo Validation : Use wild-type vs. knockout (KO) animal models (e.g., Dkk-1 KO mice) to confirm target specificity .

Q. How can researchers resolve contradictory activity data in enzymatic vs. cell-based assays?

- Methodology :

- Off-Target Profiling : Screen against related receptors (e.g., adenosine A₂A) using radioligand binding assays to identify cross-reactivity .

- Metabolic Stability Testing : Incubate compounds with liver microsomes to detect rapid degradation (e.g., CYP450-mediated oxidation) that reduces cellular efficacy .

- Membrane Permeability : Use Caco-2 monolayers or PAMPA assays to correlate poor cell uptake with discordant activity .

Q. What experimental approaches mitigate batch-to-batch variability in pharmacological studies?

- Methodology :

- Rigorous QC Protocols : Require HPLC purity (>98%), peptide content analysis (for salt forms), and TFA removal (<1%) for cell-based assays .

- Stability Storage : Store lyophilized compounds at -20°C under inert gas (N₂/Ar) to prevent oxidation or hygroscopic degradation .

Q. How can in silico modeling guide the design of selective nociceptin receptor ligands?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.